molecular formula C25H17B B1373088 2-Bromo-9,9-diphenyl-9H-fluorene CAS No. 474918-32-6

2-Bromo-9,9-diphenyl-9H-fluorene

Cat. No.: B1373088
CAS No.: 474918-32-6
M. Wt: 397.3 g/mol
InChI Key: WNXNWOBGPRKOJF-UHFFFAOYSA-N
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Description

2-Bromo-9,9-diphenyl-9H-fluorene is an organic fluorene compound . It is an aromatic hydrocarbon derivative that can be used as a pharmaceutical intermediate . It is also an important intermediate for the synthesis of optoelectronic materials . It appears as an off-white solid and belongs to the fluorene group compound .


Synthesis Analysis

2-Bromo-9,9-diphenylfluorene is synthesized from 2-Bromo-9-phenyl-9H-fluoren-9-ol and Benzene by substitution reaction . The reaction conditions are with aluminum (III) chloride and trifluoroacetic acid in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of this compound is C25H17Br . The molecular weight is 397.3 g/mol . The InChIKey is WNXNWOBGPRKOJF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C (C=C1)C2 (C3=CC=CC=C3C4=C2C=C (C=C4)Br)C5=CC=CC=C5 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.3 g/mol . It has a XLogP3-AA value of 7.4 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass is 396.05136 g/mol and the monoisotopic mass is also 396.05136 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 26 and a complexity of 455 .

Scientific Research Applications

Analysis in Mass Spectrometry

2-Bromo-9,9-diphenyl-9H-fluorene is studied in mass spectrometry for its unique fragmentation pathways. Guo et al. (2012) explored the use of electron impact ionization (EI) and ion trap mass spectrometry to analyze various substituted 1,9-diphenyl-9H-fluorene and their isomers. Their research helps in distinguishing such substances in complex sample matrices, which is valuable for chemical analysis (Guo et al., 2012).

Photophysical Properties

Belfield et al. (2004) investigated the photophysical properties of diphenylaminofluorene-based materials, which are closely related to this compound. Their work focused on linear absorption, quantum yields, and two-photon absorption (2PA) spectra in various solvents, contributing to the understanding of the optical properties of fluorene derivatives (Belfield et al., 2004).

Electronic and Structural Analysis

The electronic and structural properties of bromine-substituted fluorenes, including this compound, have been the subject of investigation. Aoki et al. (1982) explored how bromo groups influence the rotational barriers in fluorene compounds, providing insights into the buttressing effect and its implications on molecular structure and behavior (Aoki et al., 1982).

Application in Dye-Sensitized Solar Cells

Dhirendra Kumar et al. (2014) highlighted the use of organic dyes containing fluorene functionalized with imidazole units, such as 2-bromo-9,9-diethyl-9H-fluorene, in dye-sensitized solar cells (DSSCs). This research underlines the potential of fluorene derivatives in improving the efficiency of solar energy conversion (Dhirendra Kumar et al., 2014).

Bandgap and UV Photodetector Applications

Tu et al. (2016) synthesized fluorene derivatives with wide bandgaps, including this compound, for use in organic ultraviolet photodetectors. These derivatives exhibit good thermal stability and high electron mobility, making them suitable for advanced photodetector applications (Tu et al., 2016).

In Organic Light Emitting Diodes (OLEDs)

Research by Kimura et al. (2007) on 9,9-dialkyl-functionalized fluorenes, which include this compound derivatives, aimed to improve the thermal stability of hole-transport materials in OLEDs. This study contributes to the development of more efficient and durable OLED technologies (Kimura et al., 2007).

Sensing and Cell Labeling

Xu et al. (2012) explored the use of bromide-bearing conjugated fluorene copolymers, which include this compound, for sensing organic molecules and cell labeling. These copolymers form fluorescent nanoparticles, useful in biomedical applications and molecular sensing (Xu et al., 2012).

Liquid Crystalline Behaviour

Gupta et al. (2018) synthesized a mesogenic compound containing the fluorene moiety, demonstrating its liquid crystalline behavior. This research adds to the understanding of the physical properties of fluorene derivatives, including 2-bromo variants, in different states (Gupta et al., 2018).

Safety and Hazards

When handling 2-Bromo-9,9-diphenyl-9H-fluorene, it is advised to avoid contact with skin and eyes . Avoid formation of dust and aerosols . Obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins involved in electron transfer processes. The compound’s π-electron conjugation facilitates these interactions, enhancing its role in biochemical pathways . Additionally, this compound can act as a non-linear optical material, further contributing to its biochemical significance .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Furthermore, this compound has been found to impact cell signaling pathways, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical actions . Additionally, this compound can induce changes in gene expression, further modulating cellular processes . These molecular interactions highlight the compound’s versatility and importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy in biochemical reactions . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes and metabolic pathways . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating specific dosage ranges where the compound’s impact is most pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical actions. The compound’s role in electron transfer processes is particularly noteworthy, as it influences metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are vital for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions influence the compound’s efficacy and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its biochemical actions, as it determines the compound’s interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name

2-bromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNWOBGPRKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676779
Record name 2-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474918-32-6
Record name 2-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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